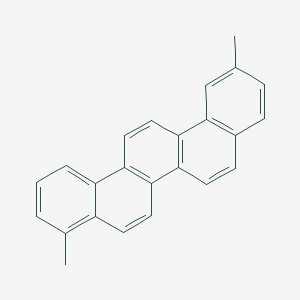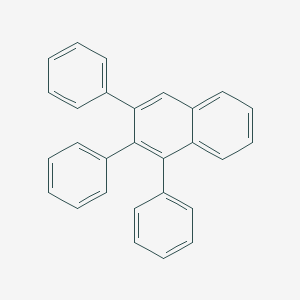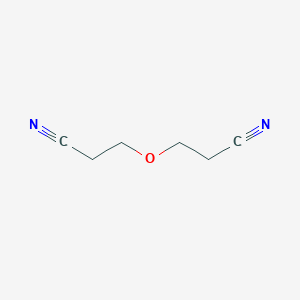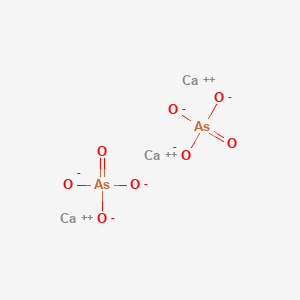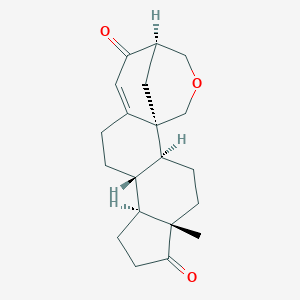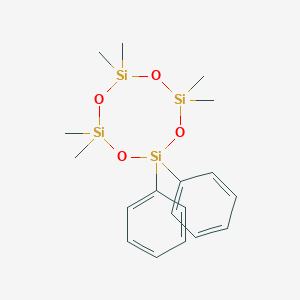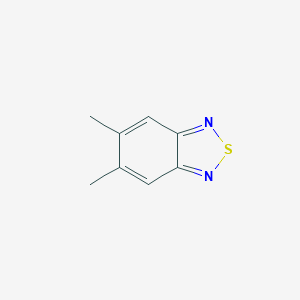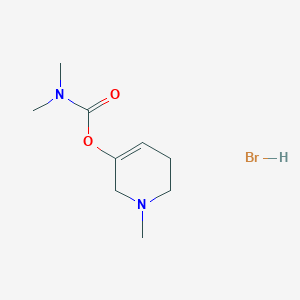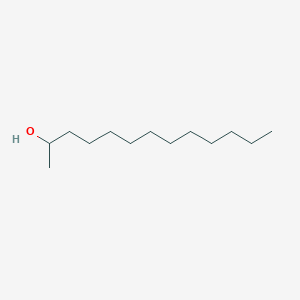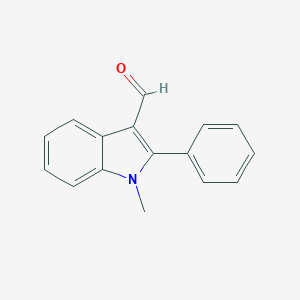
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives is a topic of significant interest in the field of organic chemistry due to their wide range of applications. While the specific compound "1-Methyl-2-phenyl-1H-indole-3-carbaldehyde" is not directly mentioned in the provided papers, several related syntheses can offer insights into potential synthetic routes. For instance, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent suggests that similar reagents could be employed for the synthesis of the target compound . Additionally, the one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides indicates that a similar strategy might be adapted for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that in the case of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, similar coplanarity might be observed between the indole and the aldehyde group, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of aldehyde functional groups in indole derivatives can lead to a variety of chemical reactions. For example, the reaction of indole-3-carbaldehyde with epichlorohydrin to give 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde demonstrates the potential for ring-opening reactions and further functionalization of the aldehyde group . The synthesis of phenylmercury derivatives of 3-hydroxy-1-methylindole-2-carbaldehyde imines also highlights the versatility of the aldehyde group in forming imine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The crystallographic analysis of various indole-related compounds provides insights into their solid-state conformations and intermolecular interactions . For instance, the presence of hydrogen bonding and π-π interactions can significantly impact the melting points, solubility, and stability of these compounds. The fluorescence of compounds in the indole series, as mentioned for the phenylmercury derivatives, suggests that 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde may also exhibit photophysical properties that could be exploited in material science or biological imaging applications .
Wissenschaftliche Forschungsanwendungen
Nanocatalyzed Synthesis
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is utilized in nanocatalyzed synthetic routes, particularly in Knoevenagel condensation reactions. This compound has found applications in the synthesis of various products due to its role as a versatile synthon in organic chemistry. Its nanocatalyzed synthesis is noted for its efficiency, yielding excellent results in terms of reaction time and rate, highlighting its significance in green and sustainable chemistry (Madan, 2020).
Antioxidant Properties
In the field of medicinal chemistry, derivatives of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde have been synthesized to evaluate their antioxidant activities. These compounds, synthesized through condensation reactions, have shown considerable antioxidant activity, comparable to standard compounds, making them potential candidates for the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Cycloisomerizations and Chemical Synthesis
This compound is also pivotal in gold-catalyzed cycloisomerizations, leading to the formation of various indole derivatives. These reactions are efficient for a wide range of substrates and are significant in the synthesis of complex organic compounds (Kothandaraman et al., 2011).
Antimicrobial Activity
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde derivatives have been synthesized and tested for antimicrobial activity. Studies reveal that some derivatives exhibit good antifungal activity against various strains, positioning them as potential antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).
Safety And Hazards
Zukünftige Richtungen
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde may be used in the synthesis of (Z)-3- (1-methyl-1 H -indol-3-yl)-2- (thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile . It also has potential applications in the preparation of monomers, required for the synthesis of poly (3-vinyl-1-methylindole) .
Eigenschaften
IUPAC Name |
1-methyl-2-phenylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOWMBICANYBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061947 | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde | |
CAS RN |
1757-72-8 | |
| Record name | 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001757728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-phenyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
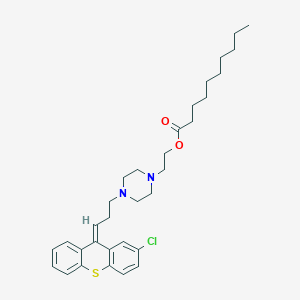
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
